molecular formula C12H9ClIN B8326262 4'-Chloro-3-iodobiphenyl-4-ylamine

4'-Chloro-3-iodobiphenyl-4-ylamine

Cat. No.: B8326262
M. Wt: 329.56 g/mol
InChI Key: OOJGSDWDMSTIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-3-iodobiphenyl-4-ylamine is a halogenated biphenylamine derivative characterized by a biphenyl backbone substituted with chlorine at the 4' position and iodine at the 3 position, with an amine group at the 4 position. This compound is structurally distinct due to the combination of halogens (Cl and I) and the amine functional group, which influence its electronic, steric, and reactive properties.

Properties

Molecular Formula

C12H9ClIN

Molecular Weight

329.56 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-iodoaniline

InChI

InChI=1S/C12H9ClIN/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2

InChI Key

OOJGSDWDMSTIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

  • 4'-Chloro-biphenyl-4-amine: This compound (synonym: 4-Amino-4'-chlorobiphenyl) lacks the iodine substituent, featuring only a chlorine at the 4' position. The absence of iodine reduces steric hindrance and polarizability compared to the iodinated analog. Its molecular weight is significantly lower (203.67 g/mol vs. 333.56 g/mol), impacting solubility and reactivity in nucleophilic aromatic substitution .
  • 3'-Chloro-biphenyl-4-amine: A positional isomer with chlorine at the 3' position. This positional difference may affect binding affinity in biological systems or catalytic activity in polymer synthesis .
  • Its rigid isoindoline-1,3-dione structure contrasts with the flexible biphenyl backbone of 4'-Chloro-3-iodobiphenyl-4-ylamine, highlighting differences in applications (e.g., polyimide monomers vs. cross-coupling intermediates) .

Physicochemical Properties

Chlorine substituents in analogs like 4'-Chloro-biphenyl-4-amine favor lighter, more volatile intermediates suited for high-purity monomer synthesis .

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Substituents Key Functional Group
This compound C₁₂H₉ClIN 333.56 4'-Cl, 3-I Primary amine
4'-Chloro-biphenyl-4-amine C₁₂H₁₀ClN 203.67 4'-Cl Primary amine
3'-Chloro-biphenyl-4-amine C₁₂H₁₀ClN 203.67 3'-Cl Primary amine
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 3-Cl Phthalimide

Research Findings and Limitations

  • Chlorinated analogs are more straightforward to prepare .
  • Stability : Iodine’s lower bond dissociation energy compared to chlorine may render this compound more prone to degradation under UV light or heat .
  • Data Gaps : Direct comparative studies on iodinated vs. chlorinated biphenylamines are sparse. Most evidence derives from structural analogs or computational predictions .

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